molecular formula C18H25N3O4 B1163432 5-fluoro AMB metabolite 5 (CRM)

5-fluoro AMB metabolite 5 (CRM)

Cat. No.: B1163432
M. Wt: 347.4
InChI Key: CGHVCMLJMBGQAY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro AMB metabolite 5 (CRM) is a certified reference material vital for forensic science and toxicological research. It is an identified metabolite of the synthetic cannabinoid 5-fluoro AMB, a potent agonist of the human CB1 and CB2 cannabinoid receptors . Metabolites like this one are crucial analytical targets for researchers and forensic toxicologists working to confirm substance use, as the parent drug is often rapidly metabolized and may be undetectable in biological samples . Analysis of these compounds is typically performed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Studying these metabolites helps elucidate the metabolic fate of synthetic cannabinoids in the body, which is essential for interpreting toxicological findings in both clinical and postmortem investigations . This certified reference material provides scientists with a high-quality, standardized analyte to ensure accurate identification and quantification in method development and routine analysis. This product is intended for research and forensic applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4

InChI

InChI=1S/C18H25N3O4/c1-12(2)15(18(24)25)19-17(23)16-13-8-4-5-9-14(13)21(20-16)10-6-3-7-11-22/h4-5,8-9,12,15,22H,3,6-7,10-11H2,1-2H3,(H,19,23)(H,24,25)/t15-/m0/s1

InChI Key

CGHVCMLJMBGQAY-HNNXBMFYSA-N

SMILES

O=C(N[C@H](C(O)=O)C(C)C)C1=NN(CCCCCO)C2=C1C=CC=C2

Synonyms

5-fluoro AMP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Similarities

5-Fluoro ADB (5F-MDMB-PINACA)
  • Structure : Features a fluoropentyl chain and methyl ester group.
  • Metabolism : Primary pathway involves ester hydrolysis to form a carboxylic acid metabolite, detected at concentrations ~100× higher than the parent compound in blood .
  • Pharmacokinetics : Central blood concentrations average 0.29 ng/mL (parent) vs. 49 ng/mL (metabolite) .
AB-PINACA Metabolites
  • Hydroxylation : Metabolites like AB-PINACA N-(5-hydroxypentyl) are formed via cytochrome P450 oxidation. These are less stable than ester hydrolysis products and require sensitive detection methods .
4F-MDMB-BICA
  • Metabolite Profile : Dominated by ester hydrolysis (M29), similar to 5-fluoro ADB. However, hydroxylated metabolites are less abundant in human liver microsomes compared to hepatocyte assays .
5-Fluoro AMB Metabolite 3
  • Structure : Identified as a carboxylic acid derivative (C₁₉H₂₅N₃O₅), formed via ester hydrolysis .
  • Analytical Use : Serves as a CRM for forensic quantification, though certified standards are scarce .

Pharmacokinetic and Analytical Data

Compound Parent Blood Concentration (ng/mL) Metabolite Concentration (ng/mL) Detection Method (LOD) Key Metabolic Pathway
5-Fluoro ADB 0.01–10 (parent) 10–500 (ester hydrolysis) LC-MS/MS (0.01 ng/mL) Ester hydrolysis
5-Fluoro AMB Metabolite 3 N/A CRM available LC-MS/MS (neat standard) Ester hydrolysis
AB-PINACA <1 (parent) 5–100 (hydroxypentyl) HRMS (semi-targeted) Hydroxylation
4F-MDMB-BICA <0.5 (parent) 20–200 (ester hydrolysis) UHPLC-HRMS (0.1 ng/mL) Ester hydrolysis

Stability and Detection Challenges

  • 5-Fluoro ADB Metabolite : Exhibits >25% ionization suppression in LC-MS/MS, necessitating method optimization to maintain accuracy .
  • 5-Fluoro AMB Metabolites: Limited CRM availability complicates quantification; non-certified standards introduce variability .
  • AB-PINACA Metabolites : Hydroxylated forms are less stable, requiring rapid analysis to prevent degradation .

Toxicological Significance

  • 5-Fluoro ADB : Linked to fatalities with blood concentrations as low as 0.01 ng/mL . Its ester hydrolysis metabolite serves as a biomarker due to higher persistence .
  • 5-Fluoro AMB : Similar toxicity profile inferred from structural analogs, but clinical data are sparse. Metabolite 3’s role in toxicity remains unstudied .

Preparation Methods

In Vitro Metabolic Preparation

5-Fluoro AMB metabolite 5 is primarily generated through the metabolic transformation of its parent compound, 5F-AMB (methyl 2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3-methylbutanoate). In vitro studies using human hepatocytes have demonstrated that 5F-AMB undergoes rapid hydrolysis of its methyl ester moiety, yielding the carboxylic acid derivative (5F-AMB carboxylic acid). Subsequent hydroxylation at the pentyl side chain produces metabolite 5, identified as (1-(5-hydroxypentyl)-1H-indazole-3-carbonyl)-L-valine . This pathway aligns with the general metabolic fate of synthetic cannabinoids, where ester hydrolysis and oxidative modifications dominate.

Synthetic Organic Chemistry Approaches

For forensic and research applications, metabolite 5 is synthesized de novo to ensure high purity and quantification accuracy. The synthetic route involves:

  • Ester Hydrolysis : Treatment of 5F-AMB with a strong base (e.g., NaOH) in a hydroalcoholic solution to cleave the methyl ester group.

  • Hydroxylation : Introduction of a hydroxyl group at the terminal carbon of the 5-fluoropentyl chain via oxidative agents such as potassium permanganate (KMnO₄) under controlled pH conditions.

  • Purification : Isolation of the target metabolite using reversed-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water gradients.

Table 1: Comparative Properties of 5F-AMB and Metabolite 5

Property5F-AMB (Parent)5-Fluoro AMB Metabolite 5 (CRM)
Molecular FormulaC₁₉H₂₄FN₃O₃C₁₈H₂₅N₃O₄
Molecular Weight363.4 g/mol347.4 g/mol
Key Functional GroupsMethyl ester, fluorineCarboxylic acid, hydroxyl
Primary Synthesis RouteIllicit synthesisControlled hydrolysis

Analytical Characterization Techniques

Mass Spectrometric Profiling

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for structural elucidation. Metabolite 5 exhibits a protonated molecular ion ([M+H]⁺) at m/z 348.2, with characteristic fragment ions at m/z 145.1 (indazole carbonyl) and m/z 116.1 (valine side chain). High-resolution mass spectrometry (HR-MS) confirms the empirical formula with a mass accuracy of <2 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide definitive evidence of the hydroxyl and carboxylic acid groups. Key signals include:

  • ¹H NMR (400 MHz, CD₃CN) : δ 1.02 (d, 3H, valine CH₃), δ 3.45 (m, 2H, hydroxylated pentyl chain), δ 8.21 (s, 1H, indazole H-3).

  • ¹³C NMR : δ 174.8 (COOH), δ 165.2 (amide carbonyl), δ 142.1 (indazole C-3).

Table 2: Analytical Parameters for Metabolite 5

TechniqueConditions/ParametersKey Findings
LC-MS/MSColumn: C18, 2.1 × 100 mm; Flow: 0.3 mL/minm/z 348.2 → 145.1 (CE = 30 eV)
HR-MSESI+, Resolution: 70,000; Scan Range: 100–500 m/z[M+H]⁺ = 347.1845 (calc. 347.1849)
NMRSolvent: Acetonitrile-d₃; Temp: 25°CHydroxyl proton at δ 3.45 (integration = 2H)

Purification and Quality Control

Chromatographic Purification

Post-synthesis, metabolite 5 is purified using preparative HPLC with a C18 column and a gradient of 20–80% acetonitrile in 0.1% formic acid. The collected fraction is lyophilized to yield a white crystalline solid (>98% purity).

Stability and Solubility

Metabolite 5 is solubilized in acetonitrile (100 µg/mL) for long-term storage at -20°C. Accelerated stability studies (40°C/75% RH, 14 days) show no degradation, confirming its suitability as a CRM.

Table 3: Quality Control Parameters

ParameterSpecificationMethod
Purity≥98%HPLC-UV (254 nm)
SolubilityClear solution at 100 µg/mL in ACNVisual inspection
Residual Solvents<0.1% (v/v)GC-FID
Microbial ContaminationAbsence of growth in TSB/agarUSP <61>

Forensic and Research Applications

As a CRM, metabolite 5 enables accurate quantification of 5F-AMB exposure in biological matrices. Its detection in urine and blood correlates with impaired cognitive function and cardiovascular toxicity in case studies. Laboratories must validate methods using this CRM to comply with ISO 17025 standards .

Q & A

Q. What analytical techniques are most suitable for detecting and quantifying 5-fluoro AMB metabolite 5 (CRM) in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting synthetic cannabinoid metabolites like 5-fluoro AMB metabolite 4. Key parameters include:

  • Precursor/product ion pairs : For 5-fluoro AMB metabolite 5, transitions such as m/z 364.2 → 318.2 (collision energy: 10 V) and m/z 364.2 → 233.1 (collision energy: 18 V) are critical for selective identification .
  • Linearity and sensitivity : Typical calibration ranges span 0.01–10 ng/mL for parent compounds and 10–500 ng/mL for metabolites, with limits of detection (LOD) as low as 0.01 ng/mL .
  • Matrix effects : Ion suppression exceeding 25% may occur, necessitating matrix-matched calibration or stable isotope-labeled internal standards for quantification .

Q. Why is the 5-fluoro AMB ester hydrolysis metabolite a critical target in toxicological investigations?

The ester hydrolysis metabolite is often present at significantly higher concentrations (e.g., 21–49 ng/mL in blood) compared to the parent compound (0.05–0.29 ng/mL), making it a more reliable biomarker for confirming exposure. This is attributed to rapid ester bond hydrolysis during metabolism or smoking, as observed in synthetic cannabinoid studies .

Q. How should researchers select and validate certified reference materials (CRMs) for 5-fluoro AMB metabolite studies?

  • Certification : Prioritize CRMs with traceable certificates of analysis (COA) from accredited providers. Avoid non-certified analytical reference materials, as they may lack metrological traceability .
  • Purity : Ensure CRMs have >98% purity, as impurities can skew quantification results .
  • Stability testing : Validate CRM stability under storage conditions (e.g., -20°C) and during sample preparation to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in parent/metabolite concentration ratios across biological samples?

Postmortem studies report ratios ranging from 3:1 to 6400:1 (metabolite:parent compound). Contributing factors include:

  • Sample stability : Hydrolysis of the parent compound can continue post-collection, artificially inflating metabolite levels .
  • Genetic variability : Polymorphisms in carboxylesterase enzymes may alter metabolic rates .
  • Smoking vs. ingestion : Smoking accelerates ester bond hydrolysis compared to oral administration, as shown in in vitro pyrolysis models .
    Mitigation strategies include using fresh samples, stabilizing agents (e.g., sodium fluoride), and controlled in vitro metabolic assays .

Q. What methodological challenges arise in validating LC-MS/MS methods for 5-fluoro AMB metabolite 5, and how can they be resolved?

  • Ion suppression : Observed suppression >25% for 5-fluoro AMB requires:
    • Dilution of extracts to reduce matrix interference.
    • Use of alternative ionization modes (e.g., atmospheric pressure chemical ionization) .
  • Accuracy outliers : Exclude samples with internal standard deviations >200% to maintain method precision. Replicate analyses with fortified QC samples (e.g., 2.5 ng/mL) can identify systematic errors .
  • Metabolite cross-reactivity : Screen for interference from structurally related compounds (e.g., 5F-MN-18) using high-resolution MS/MS spectral libraries .

Q. How can researchers leverage metabolic profiling to predict novel 5-fluoro AMB metabolites?

  • Human hepatocyte assays : Incubate 5-fluoro AMB with primary hepatocytes and use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Key metabolites include hydroxylated and glucuronidated derivatives .
  • In silico tools: Software like MetabolitePredict™ or GLORYx can simulate ester hydrolysis and oxidative pathways based on structural motifs .
  • Case studies : Compare in vitro data with authentic postmortem samples to validate predicted metabolites .

Key Recommendations for Researchers

  • Prioritize certified reference materials (CRMs) over non-certified analogs to ensure reproducibility .
  • Validate LC-MS/MS methods with authentic postmortem or clinical samples to account for real-world matrix effects .
  • Collaborate with forensic toxicologists to contextualize metabolite data in overdose or death investigations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro AMB metabolite 5 (CRM)
Reactant of Route 2
5-fluoro AMB metabolite 5 (CRM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.